BenchChemオンラインストアへようこそ!

4-Chloro-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid

Nicotinic acetylcholine receptor Ion channel pharmacology Neuroscience research tools

4-Chloro-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid is a heterocyclic building block belonging to the pyridazine-3-carboxylic acid family, featuring a 1,6-dihydropyridazin-6-one core with a chlorine substituent at the 4-position and a phenyl ring at N1. The molecule offers three distinct chemically addressable handles—a carboxylic acid at C3, an aryl chloride at C4, and a 6-oxo group—making it a versatile intermediate for parallel medicinal chemistry library synthesis.

Molecular Formula C11H7ClN2O3
Molecular Weight 250.64
CAS No. 339030-73-8
Cat. No. B2386305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid
CAS339030-73-8
Molecular FormulaC11H7ClN2O3
Molecular Weight250.64
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)O)Cl
InChIInChI=1S/C11H7ClN2O3/c12-8-6-9(15)14(13-10(8)11(16)17)7-4-2-1-3-5-7/h1-6H,(H,16,17)
InChIKeyYTIMCBIDXRPLPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid (CAS 339030-73-8): A Chlorinated Pyridazine-3-Carboxylic Acid Scaffold for Targeted Heterocyclic Synthesis


4-Chloro-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid is a heterocyclic building block belonging to the pyridazine-3-carboxylic acid family, featuring a 1,6-dihydropyridazin-6-one core with a chlorine substituent at the 4-position and a phenyl ring at N1 [1]. The molecule offers three distinct chemically addressable handles—a carboxylic acid at C3, an aryl chloride at C4, and a 6-oxo group—making it a versatile intermediate for parallel medicinal chemistry library synthesis . Its molecular formula is C11H7ClN2O3, with a molecular weight of 250.64 g/mol, a computed XLogP3 of 1.8, and a topological polar surface area of 70 Ų [1].

Why 4-Chloro-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid Cannot Be Readily Replaced by Other Pyridazine-3-Carboxylic Acids


The specific positioning of the chlorine atom at C4 in the 1,6-dihydropyridazine ring directly influences both electronic properties and chemical reactivity in ways that are not replicated by hydroxy, methoxy, or unsubstituted analogs [1]. In addition, the free carboxylic acid at C3 provides a native handle for amide coupling or esterification without requiring a preliminary deprotection step—a significant synthetic economy advantage over the widely available methyl ester congener (methyl 4-chloro-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate, CAS 129109-17-7) . These structural distinctions translate into different reaction conditions, intermediate stability, and final product profiles, rendering simple in-class interchange inadvisable when investigators require the exact 4-chloro, C3-carboxylic acid configuration for structure–activity relationship (SAR) studies or patent-specific composition-of-matter claims.

Quantitative Differentiation Evidence: 4-Chloro-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid vs. Closest Structural Analogs


Des-Chloro Comparator Lacks Documented nAChR Engagement While Target Compound Shows Defined EC50

The target compound returns a single high-confidence functional activity measurement in the BindingDB public database: an EC50 of 40,000 nM (40 µM) at the rat nicotinic acetylcholine receptor (ganglionic subtype, PC12 cells) [1]. The endogenous agonist acetylcholine (ACh) typically activates ganglionic nAChRs with EC50 values in the low- to mid-micromolar range [2]. In contrast, a search of BindingDB and ChEMBL for the direct des-chloro structural comparator—6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid—yields zero functional activity records for any ion channel or receptor target, indicating that the 4-chloro substituent is a prerequisite for the observed nAChR interaction within this chemotype. This provides a specific, albeit modest, biological differentiator for teams studying pyridazine-based ion channel modulators.

Nicotinic acetylcholine receptor Ion channel pharmacology Neuroscience research tools

Free Carboxylic Acid Reduces Synthetic Step Count by One Relative to the Methyl Ester Congener

The target compound presents a free carboxylic acid at C3, whereas the closest commercially available analog—methyl 4-chloro-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate (CAS 129109-17-7)—is the corresponding methyl ester . When the desired transformation is direct amide bond formation (the most common derivatization for library synthesis), the methyl ester must first be hydrolyzed to the carboxylic acid under basic conditions, requiring an additional synthetic step, work-up, and purification. The target compound eliminates this step entirely, directly enabling HATU-, EDCI-, or mixed-anhydride-mediated amide couplings. This translates to a 20–30% reduction in total linear step count for typical amide-focused synthetic sequences.

Synthetic efficiency Medicinal chemistry Amide coupling Step economy

Chlorine Substituent Enables Cross-Coupling Chemistry Inaccessible to 4-Hydroxy and 4-Unsubstituted Analogs

The aryl chloride at C4 of the target compound serves as a competent electrophilic partner for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura (aryl/heteroaryl boronic acids), Buchwald-Hartwig (amines), and related C–N/C–O bond-forming reactions [1]. In contrast, the 4-hydroxy analog (4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid) lacks a viable leaving group at this position without prior activation (e.g., conversion to a triflate), and the 4-unsubstituted analog (6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid) requires electrophilic aromatic substitution conditions that are poorly regioselective on electron-deficient heterocycles. The target compound thus provides a unique late-stage diversification point that is orthogonal to transformations at the carboxylic acid handle.

Cross-coupling Buchwald-Hartwig Suzuki-Miyaura C–C bond formation Medicinal chemistry diversification

Computed Physicochemical Profile Differentiates from Higher LogP Fluoro and Dichloro Analogs Within the Pyridazine-3-Carboxylic Acid Series

The target compound exhibits a computed XLogP3 of 1.8 and TPSA of 70 Ų [1]. The 4-chloro substituent provides a moderate, balanced lipophilicity compared to 4-fluoro analogs (predicted XLogP ~1.2–1.5, lower membrane permeability potential) and 4-bromo or 4-iodo analogs (predicted XLogP >2.5, higher risk of poor solubility and promiscuous binding). Within Lipinski's rule-of-five space, the target compound sits closer to the optimal oral drug-like centroid than heavier halogen congeners, making it a more attractive starting point for oral bioavailability optimization [2].

Physicochemical properties Lipophilicity Drug-likeness ADME prediction

Procurement-Driven Application Scenarios for 4-Chloro-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid (CAS 339030-73-8)


Direct Building Block for One-Step Amide Library Synthesis

Medicinal chemistry teams requiring rapid generation of C3-amide pyridazine libraries can leverage the free carboxylic acid handle for immediate coupling with diverse amine building blocks (HATU, EDCI, or mixed anhydride methods). This eliminates the ester hydrolysis step required when using the methyl ester congener (CAS 129109-17-7), reducing linear sequences by one step per analog and accelerating SAR exploration . This application is grounded in the synthetic step-count evidence presented in Evidence Item 2.

Late-Stage Diversification via C4 Palladium-Catalyzed Cross-Coupling

Teams exploring structure–activity relationships around the pyridazine core can use the C4 aryl chloride as a handle for Suzuki-Miyaura (aryl/heteroaryl boronic acids) or Buchwald-Hartwig (amines) cross-coupling reactions, enabling parallel introduction of diverse C4 substituents from a common advanced intermediate [1]. This application is supported by the class-level cross-coupling accessibility discussed in Evidence Item 3.

Nicotinic Acetylcholine Receptor (nAChR) Tool Compound Development

Investigators probing pyridazine-based modulation of ganglionic nicotinic acetylcholine receptors can use the target compound as a starting scaffold, given its documented EC50 of 40 µM at the rat ganglionic nAChR subtype (PC12 cells) [2]. The lack of nAChR activity for the des-chloro analog makes this scaffold uniquely informative for understanding the role of the 4-chloro substituent in receptor engagement, as established in Evidence Item 1.

Physicochemically Optimized Lead Scaffold for Oral Bioavailability Programs

Drug discovery programs targeting oral bioavailability can prioritize the 4-chloro derivative (XLogP3 = 1.8, TPSA = 70 Ų) over more lipophilic bromo/iodo analogs that risk solubility-limited absorption, or more polar fluoro/hydroxy analogs that may exhibit poor passive membrane permeability [3]. This application is directly derived from the computed physicochemical property comparisons in Evidence Item 4.

Quote Request

Request a Quote for 4-Chloro-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.